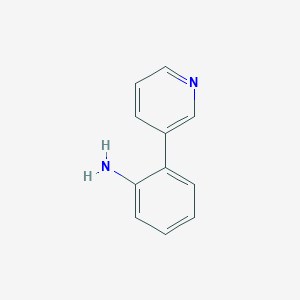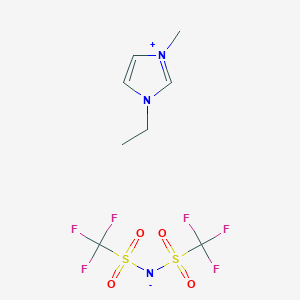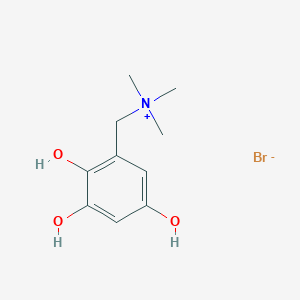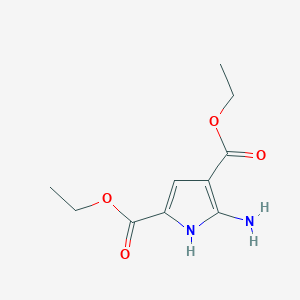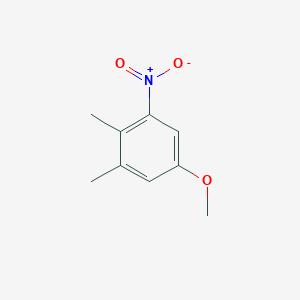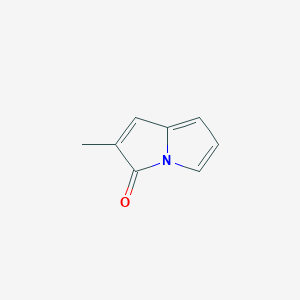
2-Methyl-3H-pyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3H-pyrrolizin-3-one (MPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a pyrrolizine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-Methyl-3H-pyrrolizin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the JAK/STAT pathway, which is involved in cytokine signaling and immune response. Furthermore, 2-Methyl-3H-pyrrolizin-3-one has been found to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
2-Methyl-3H-pyrrolizin-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-3H-pyrrolizin-3-one also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, 2-Methyl-3H-pyrrolizin-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Methyl-3H-pyrrolizin-3-one can be unstable under certain conditions, which can affect its activity and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-Methyl-3H-pyrrolizin-3-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3H-pyrrolizin-3-one and to optimize its activity and efficacy.
Méthodes De Synthèse
2-Methyl-3H-pyrrolizin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-3H-pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. Another method involves the reaction of 2-methyl-3H-pyrrole with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. Both methods produce 2-Methyl-3H-pyrrolizin-3-one with high yields and purity.
Applications De Recherche Scientifique
2-Methyl-3H-pyrrolizin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB. 2-Methyl-3H-pyrrolizin-3-one has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-viral effects against several viruses, including HIV, HCV, and influenza.
Propriétés
Numéro CAS |
195614-00-7 |
|---|---|
Nom du produit |
2-Methyl-3H-pyrrolizin-3-one |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
Clé InChI |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
SMILES canonique |
CC1=CC2=CC=CN2C1=O |
Synonymes |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



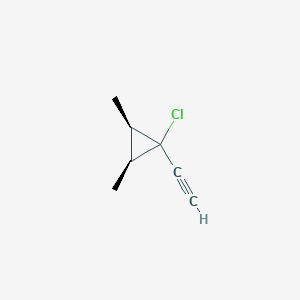
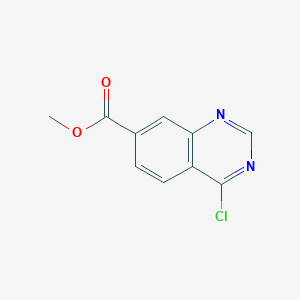

![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)

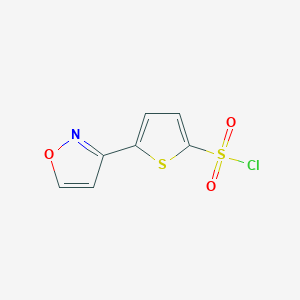
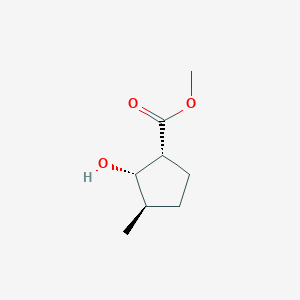
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
